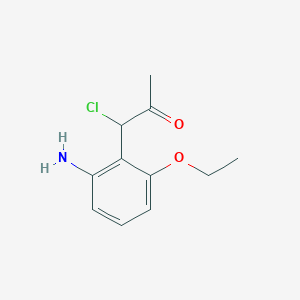

1-(2-Amino-6-ethoxyphenyl)-1-chloropropan-2-one

Descripción

1-(2-Amino-6-ethoxyphenyl)-1-chloropropan-2-one is a chlorinated propanone derivative featuring a phenyl ring substituted with an amino (-NH₂) group at the 2-position and an ethoxy (-OCH₂CH₃) group at the 6-position. Its molecular formula is C₁₁H₁₃ClNO₂, with a molecular weight of 229.68 g/mol (estimated). The compound is structurally characterized by a reactive α-chloroketone moiety, making it a versatile intermediate in organic synthesis, particularly in cycloaddition reactions and heterocyclic compound formation .

Propiedades

Fórmula molecular |

C11H14ClNO2 |

|---|---|

Peso molecular |

227.69 g/mol |

Nombre IUPAC |

1-(2-amino-6-ethoxyphenyl)-1-chloropropan-2-one |

InChI |

InChI=1S/C11H14ClNO2/c1-3-15-9-6-4-5-8(13)10(9)11(12)7(2)14/h4-6,11H,3,13H2,1-2H3 |

Clave InChI |

GPRYGDJDDWCOAZ-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=CC=CC(=C1C(C(=O)C)Cl)N |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-6-ethoxyphenyl)-1-chloropropan-2-one typically involves the reaction of 2-amino-6-ethoxyphenol with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out under controlled conditions to ensure the selective chlorination of the propan-2-one moiety. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product in high yield and purity.

Industrial Production Methods

Industrial production of 1-(2-Amino-6-ethoxyphenyl)-1-chloropropan-2-one may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent product quality and high throughput. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

1-(2-Amino-6-ethoxyphenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Corresponding ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-(2-Amino-6-ethoxyphenyl)-1-chloropropan-2-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mecanismo De Acción

The mechanism of action of 1-(2-Amino-6-ethoxyphenyl)-1-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Electronic Features

The reactivity and applications of chloropropanone derivatives are heavily influenced by substituents on the phenyl ring. Below is a comparative analysis of key analogs:

Key Observations :

- Electron-donating groups (e.g., -NH₂, -OCH₂CH₃) in the target compound activate the phenyl ring toward electrophilic substitution, enhancing reactivity in cycloadditions or nucleophilic displacements .

- Electron-withdrawing groups (e.g., -SCF₃, -N=N-Ph) deactivate the ring, favoring nucleophilic aromatic substitution or participation in electron-deficient systems .

a) Cycloaddition and Heterocycle Formation

- The target compound’s amino group facilitates hydrogen bonding and directs regioselectivity in reactions. For example, it may participate in Staudinger/aza-Wittig reactions or form pyrazolo-triazine derivatives, as seen in analogous systems .

- In contrast, 1-(3,5-Bis(trifluoromethylthio)phenyl)-1-chloropropan-2-one (C₁₁H₇ClF₆OS₂ ) likely exhibits reduced nucleophilicity due to its electron-withdrawing substituents, making it more suited for electrophilic fluorination or agrochemical applications .

b) Substitution Reactions

- The α-chloroketone moiety in the target compound undergoes nucleophilic substitution (e.g., with imidazole derivatives in the presence of K₂CO₃) to yield α-thiocarbonyl compounds, similar to reactions documented for 1-chloropropan-2-one (6b) .

- Substituents like -SCF₃ in the analog from may stabilize transition states in substitution reactions, altering reaction kinetics compared to the target compound.

Spectroscopic and Crystallographic Differences

- NMR Spectroscopy: The target compound’s amino group produces distinct NH proton signals (~5–6 ppm), absent in analogs like 1-(2-phenylhydrazono)-1-chloropropan-2-one, where tautomerism or deprotonation may suppress NH signals .

- Crystallography: Hydrogen bonding patterns (e.g., N–H···O or N–H···Cl interactions) in the target compound influence crystal packing, as analyzed via software like SHELXL and ORTEP . Compounds with non-hydrogen-bonding substituents (e.g., -SCF₃) exhibit weaker intermolecular interactions, leading to differences in solubility and melting points.

Actividad Biológica

1-(2-Amino-6-ethoxyphenyl)-1-chloropropan-2-one (CAS No: 1806315-44-5) is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of 1-(2-Amino-6-ethoxyphenyl)-1-chloropropan-2-one is , with a molecular weight of approximately 229.69 g/mol. The structure features an amino group, an ethoxy substituent, and a chloropropanone moiety, which contribute to its biological activity.

Biological Activity Overview

The biological activity of 1-(2-Amino-6-ethoxyphenyl)-1-chloropropan-2-one has been investigated in various studies, focusing on its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with halogen substitutions have shown enhanced efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship (SAR) suggests that the presence of the ethoxy group may improve lipophilicity and membrane permeability, enhancing the compound's antimicrobial effectiveness .

Anticancer Potential

In vitro studies have demonstrated that 1-(2-Amino-6-ethoxyphenyl)-1-chloropropan-2-one exhibits cytotoxic effects on various cancer cell lines. Notably, the compound has shown activity against breast cancer (MCF-7) and melanoma (SK-MEL-2) cell lines. The IC50 values for these cell lines were observed in the micromolar range, indicating a potential for further development as an anticancer agent .

The mechanisms through which 1-(2-Amino-6-ethoxyphenyl)-1-chloropropan-2-one exerts its biological effects are not fully elucidated but are believed to involve:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in inflammation and cancer progression.

- Receptor Modulation : The compound may interact with specific receptors that regulate cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Study : A high-throughput screening approach revealed that analogs of 1-(2-Amino-6-ethoxyphenyl)-1-chloropropan-2-one demonstrated significant inhibition against S. aureus, with a minimum inhibitory concentration (MIC) of 8 µg/mL .

- Cytotoxicity Assessment : In a study assessing various derivatives for anticancer activity, it was found that certain modifications to the phenyl ring significantly enhanced cytotoxicity against MCF-7 cells, with IC50 values reported at 0.65 µM for the most active derivative .

Data Table: Biological Activity Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.